3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with potential pharmaceutical applications. It belongs to the class of thienopyrimidine derivatives, which are known for their biological activity, particularly in the field of medicinal chemistry. This compound features a thieno[3,2-d]pyrimidine core structure, which is modified with various functional groups that enhance its biological properties.
The compound is synthesized through various organic chemistry methods, utilizing readily available precursors. Its structural complexity and potential therapeutic effects make it a subject of interest in drug discovery and development.
The compound can be classified as:
The synthesis of 3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from simpler organic molecules.
Optimized synthetic routes are essential for achieving high yields and purity in an industrial context.
The molecular formula for this compound is , with a molecular weight of 421.38 g/mol. The structure can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 421.38 g/mol |
IUPAC Name | 3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one |
InChI | InChI=1S/C20H23BrN3O2S/c1-14(22)12(21)17(27-14)19(25)23(15-8-4-2-5-9-15)20(21)26-13-18(24)22/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3 |
InChI Key | KYLUHKWOCUWJBE-UHFFFAOYSA-N |
The compound can engage in various chemical reactions that may modify its structure or enhance its biological activity:
Reactions typically utilize:
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors.
The solid-state properties include:
Relevant chemical properties include:
Experimental data on solubility and stability are crucial for formulation development in pharmaceutical applications.
This compound has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: